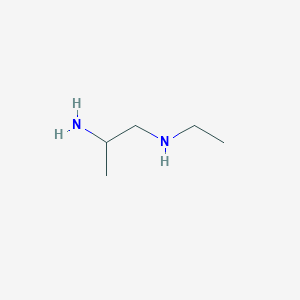
N1-ethylpropane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-ethylpropane-1,2-diamine” is a chemical compound with the molecular formula C5H14N2. It’s a type of diamine, a class of compounds that contain two amino groups. Diamines are used in a variety of applications, from the production of polymers to pharmaceuticals .
Synthesis Analysis
The synthesis of diamines can be achieved through several methods. One approach involves the 1,2-diamination of alkenes, which introduces two amino groups across an alkene feedstock . This method has been used to create a variety of diamines, including “N1-ethylpropane-1,2-diamine”. Another method involves the aminolysis of activated aziridines with aromatic amines .Chemical Reactions Analysis
Diamines, including “N1-ethylpropane-1,2-diamine”, can participate in a variety of chemical reactions. For instance, they can undergo reactions with alkenes to form 1,2-diamines . They can also react with other compounds to form complex structures, such as those found in pharmaceutical compounds .科学的研究の応用
Electrocatalytic 1,2-Diamination of Alkenes
1,2-Diamines are prevalent in natural products, pharmaceutical compounds, and molecular catalysts. Researchers have developed a practical and stereoselective electrocatalytic 1,2-diamination reaction for converting stable aryl alkenes and sulfamides into 1,2-diamines with excellent diastereoselectivity . This method avoids the use of transition metal catalysts and oxidizing reagents, making it environmentally friendly and compatible with diverse substrates.
Organocatalysts Based on 1,2-Diamine Scaffold
A four-step synthesis process yields bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold. These catalysts contain a 1,2-benzenediamine H-bond donor and find applications in asymmetric catalysis .
Photosensitive Polyimides with Low Coefficient of Thermal Expansion
Negative-tone photosensitive polyimides (PSPIs) with low coefficients of thermal expansion (CTE) can be prepared using triamine as a monomer and dianhydride and diamine as polycondensates. These materials have potential in microelectronics and other high-temperature applications .
作用機序
Safety and Hazards
将来の方向性
The future directions for “N1-ethylpropane-1,2-diamine” could involve its use in the synthesis of new drugs or other chemical compounds. For instance, imidazole and benzimidazole rings, which can be synthesized from diamines, are widely used in drug discovery . Additionally, new methods for the synthesis of diamines could be developed, potentially leading to more efficient and environmentally friendly processes .
特性
IUPAC Name |
1-N-ethylpropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-3-7-4-5(2)6/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWLRDUNLTZRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71754-71-7 |
Source


|
| Record name | [(2S)-2-aminopropyl](ethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-methyl-1-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2808877.png)
![1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2808879.png)

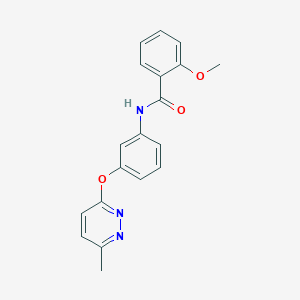
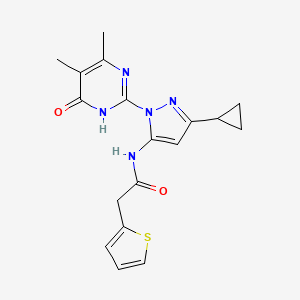
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2808886.png)
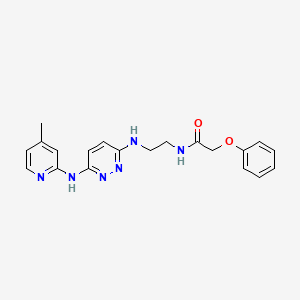
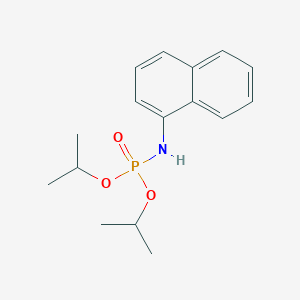

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2808893.png)
![5-(3,4-Dimethoxy-phenyl)-4-(3-methoxy-propyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2808895.png)
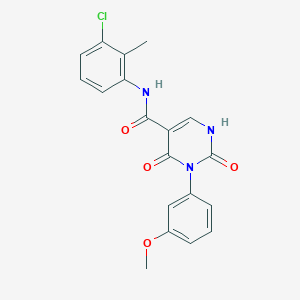

![N-(3-chlorophenyl)-4-{[3-(3-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2808899.png)